2-(2-fluorophenoxy)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
The compound 2-(2-fluorophenoxy)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex molecule featuring a sulfonylpiperazine core linked to a 2-fluorophenoxy-substituted acetamide moiety. Its design integrates dual fluorine atoms at ortho positions on both the phenoxy and piperazine-bound phenyl groups, which are critical for optimizing electronic and steric interactions with biological targets.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4S/c21-16-5-1-3-7-18(16)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)15-29-19-8-4-2-6-17(19)22/h1-8H,9-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMYMDVGLWLUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Impact of Fluorine Substitution: The original compound’s ortho-fluorine on the phenoxy group likely reduces steric bulk compared to para-substituted analogs (e.g., N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide), enabling better fit into hydrophobic binding pockets . Dual fluorine atoms (on both phenoxy and piperazine-phenyl groups) may enhance metabolic stability and target affinity via increased lipophilicity and electron-withdrawing effects .
Phenoxy vs.
Synthetic Accessibility :
- Analogs with fewer synthetic steps (e.g., N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ) achieved higher yields (81%), whereas sulfonylpiperazine derivatives generally require more complex purification .
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